molecular formula C9H19ClN2O3 B2843350 Methyl glycylisoleucinate hydrochloride CAS No. 104465-32-9

Methyl glycylisoleucinate hydrochloride

Cat. No.: B2843350
CAS No.: 104465-32-9
M. Wt: 238.71
InChI Key: NVEVDWFQRWEDTI-QMGYSKNISA-N
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Description

Methyl glycylisoleucinate hydrochloride is a chemical compound with diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl glycylisoleucinate hydrochloride typically involves the reaction of glycylisoleucine with methylating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process requires precise temperature and pH control to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of high-performance liquid chromatography (HPLC) for purification. The final product is obtained through crystallization and drying .

Chemical Reactions Analysis

Types of Reactions

Methyl glycylisoleucinate hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield simpler amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

Scientific Research Applications

Methyl glycylisoleucinate hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is employed in studies related to protein synthesis and enzyme activity.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Methyl glycylisoleucinate hydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to enzymes and receptors, thereby modulating their activity. The compound can influence various biochemical pathways, leading to its diverse effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Methyl glycylisoleucinate hydrochloride include:

  • Methyl glycylvalinate hydrochloride
  • Methyl glycylleucinate hydrochloride
  • Methyl glycylphenylalaninate hydrochloride

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in research and industrial applications, where precise interactions are required .

Properties

IUPAC Name

methyl (2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-4-6(2)8(9(13)14-3)11-7(12)5-10;/h6,8H,4-5,10H2,1-3H3,(H,11,12);1H/t6-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEVDWFQRWEDTI-QMGYSKNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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